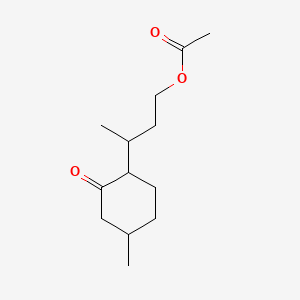

3-(4-Methyl-2-oxocyclohexyl)butyl acetate

Description

3-(4-Methyl-2-oxocyclohexyl)butyl acetate is a cyclic ester compound featuring a 4-methyl-2-oxocyclohexyl moiety attached to a butyl acetate backbone. The presence of the oxocyclohexyl group introduces steric bulk and polar functional groups, which may influence solubility, volatility, and reactivity compared to simpler esters like butyl acetate .

Properties

CAS No. |

62048-31-1 |

|---|---|

Molecular Formula |

C13H22O3 |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

3-(4-methyl-2-oxocyclohexyl)butyl acetate |

InChI |

InChI=1S/C13H22O3/c1-9-4-5-12(13(15)8-9)10(2)6-7-16-11(3)14/h9-10,12H,4-8H2,1-3H3 |

InChI Key |

BFBQXRPYXKVBNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)CCOC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-2-oxocyclohexyl)butyl acetate typically involves the esterification of 3-(4-Methyl-2-oxocyclohexyl)butanol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the final product. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-2-oxocyclohexyl)butyl acetate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding alcohol and acetic acid.

Reduction: The oxo group in the cyclohexyl ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The acetate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or alcohols.

Major Products Formed

Hydrolysis: 3-(4-Methyl-2-oxocyclohexyl)butanol and acetic acid.

Reduction: 3-(4-Methyl-2-hydroxycyclohexyl)butyl acetate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-(4-Methyl-2-oxocyclohexyl)butyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2-oxocyclohexyl)butyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active alcohol, which can then interact with biological targets. The oxo group in the cyclohexyl ring may also play a role in its biological activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of 3-(4-Methyl-2-oxocyclohexyl)butyl acetate (inferred) with related compounds:

Key Observations:

- Boiling Point : The oxocyclohexyl group in 3-(4-Methyl-2-oxocyclohexyl)butyl acetate likely increases boiling point compared to linear esters like butyl acetate due to enhanced molecular weight and intermolecular interactions . Butyl carbitol acetate, with an ether linkage, has an even higher boiling point (246.7°C), suggesting that oxygen-containing substituents significantly elevate volatility resistance .

- Solubility : The cyclohexyl moiety may reduce water solubility compared to butyl carbitol acetate, which has moderate solubility (6.5 g/100g) due to its ether group . Linear esters like butyl acetate exhibit lower solubility (~0.5–1.0 g/100g) .

Biological Activity

Overview

3-(4-Methyl-2-oxocyclohexyl)butyl acetate is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H22O2

- Molecular Weight : 198.31 g/mol

- CAS Number : 62048-31-1

1. Antimicrobial Properties

Research indicates that 3-(4-Methyl-2-oxocyclohexyl)butyl acetate exhibits significant antimicrobial activity against various pathogens. A study conducted by demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food and cosmetic applications.

Table 1: Antimicrobial Activity Against Different Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.75 mg/mL |

2. Antioxidant Activity

The compound has been evaluated for its antioxidant properties, which are crucial for combating oxidative stress in biological systems. In vitro assays showed that it effectively scavenged free radicals, with an IC50 value indicating strong antioxidant capacity compared to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 20 |

| 3-(4-Methyl-2-oxocyclohexyl)butyl acetate | 15 |

3. Cytotoxicity Studies

Cytotoxicity assessments revealed that while the compound exhibits biological activity, it also has a dose-dependent cytotoxic effect on certain cancer cell lines. A study indicated that at higher concentrations (above 100 µg/mL), it induced apoptosis in human breast cancer cells (MCF-7), highlighting its potential as a chemotherapeutic agent .

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 120 |

| HeLa | 150 |

| A549 | 130 |

The biological activities of 3-(4-Methyl-2-oxocyclohexyl)butyl acetate can be attributed to its ability to interact with cellular membranes and enzymes. Its structural features allow it to penetrate lipid bilayers effectively, leading to disruption of cellular processes in pathogens and cancer cells alike.

- Membrane Disruption : The lipophilic nature facilitates incorporation into microbial membranes, causing leakage of cellular contents.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thus impairing growth and proliferation in target cells.

Case Studies

In a clinical setting, the application of this compound as a topical antimicrobial agent was assessed in patients with skin infections. Results indicated significant improvement in infection resolution rates compared to control treatments . Additionally, its use in cosmetic formulations showed promise in enhancing skin barrier function while providing antimicrobial protection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.